1-(3,4-Dichlorophenyl)prop-2-en-1-one
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Overview
Description
1-(3,4-Dichlorophenyl)prop-2-en-1-one is a chemical compound belonging to the class of chalcones. Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
1-(3,4-Dichlorophenyl)prop-2-en-1-one can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of acetophenone with 3,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide in ethanol . The reaction typically proceeds under mild conditions and results in the formation of the chalcone through the elimination of water.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as CYP51, by binding to their active sites . This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s ability to form stable complexes with its targets is crucial for its activity.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)prop-2-en-1-one can be compared with other chalcones, such as:
1-(4-Methoxyphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one: This compound has similar structural features but includes a methoxy group, which can alter its reactivity and biological activity.
1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMDGCRJDVBLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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